Trifluoroboroxine

Description

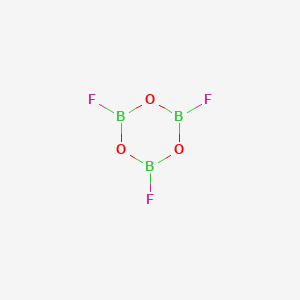

Structure

2D Structure

Properties

CAS No. |

13703-95-2 |

|---|---|

Molecular Formula |

B3F3O3 |

Molecular Weight |

137.4 g/mol |

IUPAC Name |

2,4,6-trifluoro-1,3,5,2,4,6-trioxatriborinane |

InChI |

InChI=1S/B3F3O3/c4-1-7-2(5)9-3(6)8-1 |

InChI Key |

FVWCXYPJHTZDEU-UHFFFAOYSA-N |

SMILES |

B1(OB(OB(O1)F)F)F |

Canonical SMILES |

B1(OB(OB(O1)F)F)F |

Other CAS No. |

13703-95-2 |

Synonyms |

Trifluoroboroxine |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of Trifluoroboroxine

Direct Synthesis Routes from Elemental Precursors and Simple Compounds

The direct synthesis of trifluoroboroxine often involves the reaction of fundamental boron and fluorine-containing compounds under specific conditions.

The primary and most studied direct synthesis route to this compound (B₃F₃O₃) involves the reaction between boron trioxide (B₂O₃) and boron trifluoride (BF₃). dokumen.pub This reaction can be understood as the interaction of a Lewis acid, BF₃, with an oxygen-containing compound, B₂O₃. dokumen.pubdss.go.th Early investigations into this reaction envisioned the formation of a coordination complex between the two reactants. dss.go.th

B₂O₃ + BF₃ ⇌ (FBO)₃

This reaction demonstrates the conversion of simple boron compounds into the more complex cyclic boroxine (B1236090) structure.

Beyond the direct reaction of B₂O₃ and BF₃, this compound can be generated using other inorganic precursors. One approach involves the in situ generation of a necessary reactant. For instance, boron trifluoride itself is manufactured by reacting boron oxides with hydrogen fluoride (B91410) (HF). wikipedia.org This HF is typically produced on-site from the reaction of fluorite (calcium fluoride, CaF₂) and sulfuric acid (H₂SO₄). wikipedia.orgstackexchange.com

Alternative methods for synthesizing this compound involve the high-temperature reaction of boron trifluoride with various solid, oxygen-containing inorganic materials. softbeam.net Research has shown that this compound can be produced by reacting BF₃ with compounds such as:

Wollastonite lookchem.com

Silica gel lookchem.com

Aluminum(III) fluoride lookchem.com

Furthermore, alkali metal tetrafluoroborates, such as sodium tetrafluoroborate (B81430) (NaBF₄) and potassium tetrafluoroborate (KBF₄), have been identified as potential fluorine sources in the synthesis of this compound. lookchem.com The reaction of sodium tetrafluoroborate with boron trioxide and sulfuric acid is a known method for producing the boron trifluoride precursor. wikipedia.org

Formation as an Intermediate or Reaction Product in Complex Chemical Systems

This compound's formation is not limited to direct synthesis but also occurs within more complex chemical environments, particularly as a product of chemical equilibria at different temperatures.

This compound is the cyclic trimer of the monomeric species boron oxyfluoride (FBO). cdnsciencepub.comnasa.gov The compound's existence is governed by an equilibrium between the monomer and the trimer. At temperatures below -140°C, the cyclic trimer, (FBO)₃, is the stable form. cdnsciencepub.com However, as the temperature increases, the trimer becomes less stable and can decompose. cdnsciencepub.com This interconversion highlights the tendency of the FBO monomer to readily trimerize into the six-membered boroxine ring structure under appropriate conditions.

This compound is frequently observed in high-temperature, vapor-phase chemical systems. cdnsciencepub.com For example, its synthesis can be achieved by passing boron trifluoride gas over solid oxygen-containing materials at temperatures around 450°C. softbeam.net The decomposition of the trimer at elevated temperatures into boron trifluoride and boron trioxide indicates its participation in high-temperature gas-phase equilibria. cdnsciencepub.com These observations are crucial for understanding the thermodynamic properties of the compound, with mass spectrometric studies of high-temperature reactions providing data on its heat of formation. nih.gov

Mechanistic Studies of this compound Generation

The mechanism of this compound formation is intrinsically linked to the reactivity of its precursors. The generation from boron trifluoride and boron trioxide is thought to initiate through the formation of a coordination complex, leveraging the Lewis acidic nature of BF₃ and the availability of oxygen lone pairs in B₂O₃. dokumen.pubdss.go.th

Computational Elucidation of Reaction Pathways

The formation pathways and thermodynamic stability of this compound (F₃B₃O₃) have been extensively investigated using sophisticated computational chemistry techniques. nih.govuni.lu High-level ab initio calculations, including second-order Møller-Plesset perturbation theory (MP2) and coupled cluster methods like CCSD(T), as well as density functional theory (DFT) with functionals such as B3LYP, have been employed to model the molecule's structure and energetics. uni.lunih.govfishersci.fi These theoretical studies provide deep insights into the reaction mechanisms that are often difficult to probe experimentally.

A primary reaction pathway studied computationally is the cyclotrimeric dehydration of fluoroboronic acid (F-B(OH)₂), as shown in the following reaction:

3 F–B(OH)₂ → F₃B₃O₃ + 3 H₂O

Computational models have been used to analyze the thermodynamics of this process. uni.lu Studies using MP2 theory in conjunction with large basis sets (e.g., aug-cc-pVTZ) have determined the enthalpy changes (ΔH) for this dehydration reaction. uni.lunih.gov Unlike some other boroxine formation reactions, the dehydration of fluoroboronic acid to form this compound is predicted to be endothermic. nih.gov For instance, at the MP2/aug-cc-pVTZ level of theory, the reaction enthalpy is calculated to be positive, indicating that energy input is required for the reaction to proceed. uni.lu

Computational investigations also focus on the precursor molecule, fluoroboronic acid, which can exist in several conformations (conformers) such as endo-exo, anti, and syn. nih.gov Theoretical calculations have generally found that the endo-exo conformer is the most stable (lowest in energy) in the gas phase, though the anti form is only slightly higher in energy due to potential intramolecular hydrogen bonding between the fluorine and a hydroxyl hydrogen. nih.gov

The structural parameters of the planar, six-membered this compound ring have been precisely calculated. nih.gov These calculations provide data on bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. nih.govnih.gov There is generally good agreement between various computational levels on the geometry of the F₃B₃O₃ ring. nih.gov

Table 1: Calculated Structural Parameters of this compound

| Parameter | MP2/aug-cc-pVTZ | B3LYP/6-311++G(d,p) |

|---|---|---|

| B–O Bond Length (Å) | 1.368 | 1.381 |

| B–F Bond Length (Å) | 1.321 | 1.334 |

| O–B–O Bond Angle (°) | 118.8 | 119.4 |

| B–O–B Bond Angle (°) | 121.2 | 120.6 |

Data sourced from a computational investigation by Bhat et al. nih.gov

Furthermore, high-level computational methods such as G2, G3, G4, and W1U have been applied to calculate the standard enthalpy of formation (ΔfH⦵₂₉₈) of this compound with high accuracy. nih.gov These advanced calculations have been instrumental in refining thermochemical data and have highlighted discrepancies with older, experimentally derived values, such as those in the JANAF thermochemical tables, leading to recommendations for revised values. nih.govuni.lunih.gov

Table 2: Calculated Gas-Phase Heats of Formation (ΔHf(298 K)) for this compound

| Computational Method | ΔHf(298 K) (kcal/mol) |

|---|---|

| G2 | -570.6 |

| G3 | -570.8 |

| G4 | -566.8 |

| W1U | -571.7 |

Data sourced from computational studies on boronic acids and boroxines. nih.gov

Experimental Validation of Proposed Formation Mechanisms

The existence and structure of this compound have been confirmed through various experimental methods, which validate the findings of computational models. nih.govnih.gov Early studies successfully prepared this compound, notably through the reaction of boron trifluoride (BF₃) with boric oxide (B₂O₃) at elevated temperatures. nih.govwikipedia.org

One of the key experimental techniques for validating the proposed structure of this compound is infrared (IR) spectroscopy. nih.gov The vibrational frequencies observed in the experimental IR spectrum of the compound can be compared with the normal mode frequencies predicted by quantum chemical calculations. fishersci.fi This comparison allows for the assignment of specific vibrational modes, such as B-F stretching, B-O stretching, and various bending modes within the molecule, confirming the D3h symmetry predicted by theory. fishersci.fi

Additionally, transpiration and mass spectrometric studies have been employed to investigate the equilibria involving gaseous this compound, often denoted as (BOF)₃. nih.gov These experiments provide evidence for the compound's stability in the gas phase and allow for the measurement of its thermodynamic properties. nih.gov The data obtained from these mass spectrometric measurements on the heat of formation have been compared with results from high-level computational models, showing a move toward consensus, although some discrepancies have historically existed. nih.gov

Advanced Spectroscopic Characterization and Analysis of Trifluoroboroxine

Vibrational Spectroscopic Investigations

The vibrational characteristics of trifluoroboroxine have been extensively probed using both infrared (IR) absorption and Raman scattering spectroscopy. These techniques, coupled with theoretical calculations, have enabled a comprehensive assignment of the molecule's fundamental vibrational modes.

Infrared spectroscopy has been instrumental in identifying the vibrational frequencies of this compound. Early studies identified several key absorption bands. nasa.gov More recent computational analyses have further refined our understanding of the IR spectrum. researchgate.netresearchgate.net Theoretical studies predict the positions and intensities of the infrared active modes, which are then compared with experimental data. researchgate.net The primary IR active fundamentals are associated with B-F stretching, B-O stretching, B-F bending, and ring deformation modes.

Raman spectroscopy provides complementary information to IR spectroscopy, as different selection rules govern the activity of vibrational modes. For this compound, Raman studies have helped to identify modes that are weak or inactive in the IR spectrum. researchgate.netresearchgate.net The combination of both IR and Raman data is crucial for a complete vibrational analysis. researchgate.net Theoretical calculations of Raman intensities are also performed to aid in the assignment of the observed spectral bands. researchgate.net

This compound possesses a planar, six-membered ring structure with D₃h point group symmetry. researchgate.netresearchgate.net This high degree of symmetry dictates the number and type of vibrational modes. A group theoretical analysis predicts the distribution of the normal modes among the irreducible representations of the D₃h point group. researchgate.netlibretexts.org The vibrational modes are categorized into specific symmetry species, which determine their IR and Raman activity. mit.edu

The normal modes of this compound can be broadly classified into five types of motion:

B–F stretching

B–O stretching

B–F bending

O–B–O bending

B(OOF) umbrella motion researchgate.netresearchgate.net

A detailed assignment of the calculated vibrational frequencies to these motions has been performed, providing a fundamental understanding of the molecule's dynamics. researchgate.net

Table 1: Calculated Vibrational Frequencies and Normal Mode Assignments for this compound (Note: This table is based on theoretical calculations and may be subject to scaling for comparison with experimental data.)

| Calculated Frequency (cm⁻¹) | Symmetry | Assignment |

| 1435 | E' | B-O stretch |

| 1410 | A₁' | B-F stretch |

| 910 | E' | B-F stretch |

| 730 | A₂' | Out-of-plane B-O-B bend |

| 690 | E' | In-plane B-O-B bend |

| 520 | A₂" | Out-of-plane B-F bend |

| 480 | E" | Out-of-plane ring deformation |

| 350 | E' | In-plane ring deformation |

| 210 | A₁' | B-F bend |

Data sourced from computational studies. researchgate.net

It is a common practice in computational chemistry to apply scaling factors to theoretically calculated vibrational frequencies to improve their agreement with experimental data. umn.edunist.govchemrxiv.orggithub.com These scaling factors account for the approximations inherent in the theoretical models and the effects of anharmonicity. chemrxiv.org For this compound, a set of scaling factors has been derived by comparing the calculated frequencies with available IR and Raman spectra. researchgate.netresearchgate.net This process allows for a more accurate prediction and interpretation of the vibrational spectrum.

Mass Spectrometric Elucidation of Gas-Phase Species

Mass spectrometry is a powerful technique for studying the gas-phase chemistry of compounds like this compound. It provides information about the molecular weight and fragmentation patterns upon ionization.

Under mass spectrometric conditions, this compound can undergo fragmentation, leading to the formation of various daughter ions. cdnsciencepub.com The study of these fragmentation pathways provides insights into the bonding and stability of the parent molecule. libretexts.orgacdlabs.comneu.edu.tr The ionization process, typically electron impact, imparts energy to the molecule, causing bonds to break. acdlabs.com The resulting mass spectrum shows a pattern of peaks corresponding to the mass-to-charge ratio of the parent ion and its fragments. neu.edu.tr While specific detailed fragmentation pathways for this compound are not extensively documented in the provided search results, general principles of mass spectrometry suggest that the cleavage of B-F and B-O bonds would be primary fragmentation routes. libretexts.orgspectroscopyonline.com

Identification of Molecular and Fragment Ions

The analysis of this compound (B₃F₃O₃) by mass spectrometry provides critical data for its structural confirmation. In mass spectrometric studies involving the reaction of boron trifluoride (BF₃) with boric oxide (B₂O₃), the resulting vapor phase, containing this compound, has been analyzed to identify its characteristic ions.

Under electron ionization, the this compound molecule, (BOF)₃, ionizes to produce a molecular ion, (BOF)₃⁺. While ions with a greater mass than the parent molecular ion have not been observed, characteristic fragment ions are formed. A significant fragment ion identified is B₃O₃F₂⁺. The formation of this fragment from the parent ion has been substantiated by the observation of a metastable ion transition, which confirms the fragmentation pathway.

The key ions identified in the mass spectrum of this compound are summarized in the table below.

| Ion | Formula | Type |

| This compound Molecular Ion | (BOF)₃⁺ | Molecular Ion |

| Difluoroboroxine Cation | B₃O₃F₂⁺ | Fragment Ion |

Table 1: Molecular and fragment ions of this compound identified via mass spectrometry.

Comparative Mass Spectrometry of Related Boroxine (B1236090) Derivatives

The mass spectrometric behavior of this compound can be understood more comprehensively by comparing it with other boroxine derivatives. The analysis of boronic acids and their derivatives is often complicated by their tendency to undergo dehydration and cyclization in the gas phase within the ion source to form their corresponding boroxines. This property is a common feature among various boronic acids and their derivatives.

The fragmentation patterns of boroxines are influenced by the nature of the substituent on the boron atom. For instance, the mass spectra of boroxine, fluoroboroxine, and difluoroboroxine have been reported, showing distinct patterns. In the case of this compound, the primary fragmentation involves the loss of a fluorine atom.

In contrast, the fragmentation of organoboroxines, such as triphenylboroxine and trimethylboroxine, is also observed. These compounds often appear as by-products when an excess of the corresponding boronic acid is used in the preparation of other derivatives. The stability and fragmentation pathways of these derivatives differ based on the electronic and steric properties of their substituents. For example, aryl-substituted boronic esters show fragmentation pathways that are heavily influenced by the nature of the para substituent.

The table below provides a comparison of different boroxine derivatives.

| Boroxine Derivative | Substituent | Common Observation in Mass Spectrometry |

| This compound | -F | Formation of (BOF)₃⁺ and B₃O₃F₂⁺ fragment. |

| Trimethylboroxine | -CH₃ | Used as a derivatizing agent for GC-MS analysis. |

| Triphenylboroxine | -C₆H₅ | Observed as a by-product in reactions with excess phenylboronic acid. |

| Trihydroxyboroxine | -OH | Formed from the dehydration of boric acid. |

Table 2: Comparative overview of different boroxine derivatives in mass spectrometry.

Advanced Spectroscopic Techniques for In-Situ Monitoring (e.g., Matrix Isolation Spectroscopy)

Advanced spectroscopic techniques are crucial for studying transient or highly reactive species like this compound and its related compounds under controlled conditions. Matrix isolation spectroscopy is a powerful method for this purpose. This technique involves trapping the species of interest within a rigid, inert matrix (such as solid argon or neon) at cryogenic temperatures. wikipedia.org This environment prevents diffusion and bimolecular reactions, allowing for the detailed spectroscopic characterization of otherwise unstable molecules. wikipedia.org

In the context of this compound, its monomer, boron monofluoride monoxide (FBO), is an unstable molecule at temperatures below 1000 °C, readily trimerizing to form this compound. wikipedia.org Researchers have successfully isolated the FBO monomer in an inert gas matrix of solid neon and argon. wikipedia.org This isolation allowed for the study of its properties without the interference of the trimerization reaction. wikipedia.org By using techniques like Fourier Transform Infrared (FTIR) spectroscopy on the matrix-isolated species, the vibrational frequencies and structure of the FBO monomer have been characterized. wikipedia.org This in-situ monitoring provides valuable insights into the fundamental properties of the building block of this compound.

Theoretical and Computational Chemistry of Trifluoroboroxine

Quantum Chemical Approaches to Electronic Structure and Bonding

The electronic structure and nature of bonding in trifluoroboroxine ((FBO)3) have been the subject of various quantum chemical investigations. These computational studies provide valuable insights into the molecule's stability, reactivity, and spectroscopic properties.

Molecular Orbital (MO) Theory Applications

Molecular Orbital (MO) theory offers a framework for understanding the distribution and energy of electrons in molecules. tcd.iemuni.czwpmucdn.com In this compound, the combination of atomic orbitals of boron, oxygen, and fluorine atoms results in a set of molecular orbitals that describe the bonding within the six-membered ring and the exocyclic B-F bonds. The planarity and high symmetry of the molecule influence the symmetry and energy levels of these molecular orbitals. Computational studies at various levels of theory have been employed to analyze the MOs of this compound, revealing the extent of π-delocalization within the boroxine (B1236090) ring and the nature of the B-O and B-F bonds. dntb.gov.ua The interaction between the filled p-orbitals on the oxygen and fluorine atoms with the vacant p-orbital on the boron atoms is a key feature of the electronic structure. This interaction leads to the formation of bonding and antibonding molecular orbitals that characterize the electronic stability of the molecule. wikipedia.org

Density Functional Theory (DFT) Methodologies (e.g., B3LYP functional, Gaussian 98)

Density Functional Theory (DFT) has become a widely used tool for studying the electronic properties of molecules like this compound due to its balance of accuracy and computational cost. psu.edugithub.io The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been frequently employed in conjunction with basis sets such as 6-311++G(d,p) to investigate this compound. nih.govgaussian.com These calculations, often performed with software packages like Gaussian 98, provide insights into the molecule's geometry, vibrational frequencies, and electronic properties. psu.eduirb.hr

For instance, DFT calculations have been used to confirm the planar structure of this compound and to analyze the nature of its chemical bonds. nih.gov The choice of functional can influence the results, and studies have compared the performance of various functionals, including B3LYP, PBE, and TPSS, for describing the properties of boroxines. nih.govnih.gov In some cases, discrepancies have been noted between different functionals, such as in the prediction of certain bond angles, highlighting the importance of functional selection in DFT studies. nih.gov

High-Level Ab Initio Computational Methods (e.g., MP2, CCSD(T))

For more accurate predictions of the electronic structure and properties of this compound, high-level ab initio methods are utilized. These methods, while computationally more demanding, provide a more rigorous treatment of electron correlation.

Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory (MP2) is a common post-Hartree-Fock method used to include electron correlation. arxiv.orgnumberanalytics.com Calculations at the MP2 level with large basis sets, such as aug-cc-pVTZ, have been performed on this compound to obtain accurate geometries and energies. nih.govresearchgate.net These calculations consistently predict a planar structure for the molecule. nih.gov

Coupled-Cluster Theory (CCSD(T)): The "gold standard" of quantum chemistry, the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)), provides highly accurate results. numberanalytics.comchemrxiv.orgwikipedia.orgrsc.org While computationally expensive, CCSD(T) calculations serve as a benchmark for other methods. For this compound, CCSD(T) calculations, often combined with basis set extrapolation techniques, can yield very precise predictions of bond lengths, bond angles, and thermochemical properties. nih.gov

Geometrical Optimization and Structural Parameter Determination

Computational chemistry plays a crucial role in determining the three-dimensional structure of molecules like this compound through a process called geometry optimization. saulius-grazulis.lt This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Planarity and Symmetry Analysis (D3h Point Group)

Theoretical calculations at various levels, including DFT and MP2, consistently predict that this compound is a planar molecule. dntb.gov.uanih.gov This planarity, in conjunction with its threefold rotational symmetry, places the molecule in the D3h point group. chemrxiv.orgreddit.com The D3h symmetry implies the presence of a C3 principal rotation axis, three C2 axes perpendicular to the principal axis, a horizontal mirror plane (σh), and three vertical mirror planes (σv). This high degree of symmetry simplifies quantum chemical calculations and has implications for the molecule's spectroscopic properties. uni-muenchen.de

Boron-Oxygen and Boron-Fluorine Bond Length Determinations

Computational studies have provided detailed information on the bond lengths within the this compound molecule, for which experimental structural data are scarce. nih.gov

Boron-Oxygen (B-O) Bond Lengths: Calculations at the MP2/aug-cc-pVTZ level predict the B-O bond length in this compound to be approximately 1.377 Å. nih.gov This value is slightly longer than the B-O bonds in the corresponding monomer, F–B(OH)2, which are calculated to be 1.361 Å and 1.369 Å. nih.gov This difference is consistent with observations for other boroxine systems. nih.gov The B-O bond length in this compound is indicative of partial double bond character due to π-delocalization within the boroxine ring. nih.gov

Boron-Fluorine (B-F) Bond Lengths: The B-F bond length in this compound has been computationally determined to be around 1.317 Å at the MP2/aug-cc-pVTZ level. nih.gov In comparison, the calculated B-F bond length in the F–B(OH)2 monomer is slightly longer at 1.338 Å. nih.gov DFT calculations using the B3LYP functional have also been employed to determine B-F bond lengths in similar fluoroborane molecules, showing good agreement with higher-level methods. nih.gov

Computed Bond Lengths of this compound

| Bond | Computational Method | Basis Set | Bond Length (Å) | Citation |

|---|---|---|---|---|

| B-O | MP2 | aug-cc-pVTZ | 1.377 | nih.gov |

Energetic and Thermodynamic Characterization

The standard enthalpy of formation (ΔHf) is a fundamental thermochemical property indicating the energy change when a compound is formed from its constituent elements in their standard states. github.io For this compound, this value has been extensively investigated using high-level computational chemistry methods. These theoretical approaches provide crucial data, especially where experimental measurements are challenging or unavailable.

Calculations using various Gaussian (G) theories and the Weizmann-1 (W1U) method have been performed to predict the ΔHf of this compound at 298 K. The results from these methods show some variation, reflecting the different levels of theory and computational expense. For instance, the G4 level of theory predicts a ΔHf(298 K) of -562.9 kcal/mol, while the more computationally demanding W1U method yields a value of -571.7 kcal/mol. researchgate.net These values underscore the exothermic nature of this compound's formation.

| Computational Method | Calculated ΔHf(298 K) (kcal/mol) |

|---|---|

| G2 | -569.5 |

| G3 | -569.4 |

| G4 | -562.9 |

| W1U | -571.7 |

The formation of the stable this compound trimer from its corresponding monomer, boron monofluoride monoxide (FBO), is a key reaction. The FBO monomer is stable at high temperatures (above 1000 °C) or at low pressures, but it readily associates to form the this compound ring at lower temperatures. numberanalytics.com

The enthalpy of this trimerization reaction (3 FBO → (BFO)₃) provides insight into the stability of the cyclic structure. The reverse reaction, the decomposition of the trimer into three monomer units, has a calculated heat of reaction of 131 kcal/mol. numberanalytics.com Consequently, the enthalpy of trimerization is the negative of this value, -131 kcal/mol, indicating a highly exothermic and thermodynamically favorable process. This strong energetic preference for the trimer highlights the stability conferred by the formation of the boroxine ring.

A critical aspect of computational chemistry is benchmarking theoretical results against available experimental data to validate the accuracy of the methods used. nih.gov For this compound, the calculated standard enthalpies of formation (ΔHf) have been compared with values from experimental studies and established thermochemical databases. researchgate.net

Experimental determinations by Fisher et al. and Porter et al., using techniques like transpiration studies and mass spectrometry, reported ΔHf(298 K) values of -567.8 kcal/mol and -569.8 ± 0.7 kcal/mol, respectively. researchgate.net The values listed in major thermochemical compilations like the JANAF tables and the Active Thermochemical Tables (ATcT) are slightly less negative, at -565.3 kcal/mol and -565.8 ± 1.0 kcal/mol, respectively. researchgate.net

The computational results from G2 and G3 methods (-569.5 and -569.4 kcal/mol) show excellent agreement with the experimental value from Porter et al. The W1U calculation gives the most negative value (-571.7 kcal/mol), while the G4 result (-562.9 kcal/mol) is less negative than most experimental findings. researchgate.net This comparison demonstrates the capability of high-level computational models to reproduce and, in some cases, refine thermochemical data.

| Source | Type | ΔHf(298 K) (kcal/mol) |

|---|---|---|

| G4 | Computational | -562.9 |

| JANAF | Experimental Compilation | -565.3 |

| ATcT | Experimental Compilation | -565.8 ± 1.0 |

| Fisher et al. | Experimental | -567.8 |

| G3 | Computational | -569.4 |

| G2 | Computational | -569.5 |

| Porter et al. | Experimental | -569.8 ± 0.7 |

| W1U | Computational | -571.7 |

Aromaticity and Electronic Delocalization Assessments

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. researchgate.net It involves calculating the magnetic shielding at a specific point within the ring, typically at its geometric center (NICS(0)) or at a point above the plane of the ring (e.g., NICS(1)). numberanalytics.com Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic current associated with antiaromaticity. researchgate.net

Theoretical studies have been conducted on a series of substituted boroxines, including this compound, to investigate the effect of different substituents on the aromaticity of the boroxine ring. These studies have employed NICS calculations as a key criterion for assessing aromatic character. The findings indicate that electron-withdrawing substituents, such as the fluorine atoms in this compound, affirmatively contribute to the aromaticity of the boroxine system. numberanalytics.com This enhancement of aromatic character is a significant aspect of the electronic structure of this compound.

Ring Current Analysis and Magnetic Properties

The magnetic properties of this compound (B₃O₃F₃) provide significant insights into its electronic structure, particularly its degree of aromaticity. Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, which induces a shielded region in the center of the ring. nih.gov This phenomenon is a key magnetic criterion for aromaticity. nih.govarxiv.org Computational methods are employed to analyze these properties, with Nucleus-Independent Chemical Shift (NICS) being a widely used descriptor. nih.govresearchgate.net NICS calculations probe the magnetic shielding at a specific point, typically the center of the ring, to quantify the extent of electron delocalization.

For boroxine and its analogs, theoretical studies consistently indicate a lower degree of aromaticity compared to benzene (B151609). researchgate.net Boroxine itself is generally considered non-aromatic or, at best, weakly aromatic. nih.govresearchgate.net However, substitution on the boroxine ring can modulate its electronic properties. Theoretical investigations have shown that electron-withdrawing substituents, such as fluorine in this compound, can enhance the aromatic character of the boroxine ring. researchgate.net This enhancement is attributed to the inductive effects of the fluorine atoms, which influence the π-electron system of the B-O ring.

The aromaticity of boroxine analogs can be evaluated using various magnetic criteria, including magnetic susceptibility exaltations and NICS values. wikipedia.orgru.nl For this compound, the NICSzz(1) value, which considers the out-of-plane component of the magnetic shielding tensor at 1 Å above the ring center, is a particularly reliable indicator of π-aromaticity for planar molecules. researchgate.net While specific NICS values for this compound are not detailed in the provided search results, the general trend suggests that the fluorine substituents would lead to a more negative NICS value compared to unsubstituted boroxine, indicating a stronger diatropic ring current and thus, enhanced weak aromaticity. researchgate.netresearchgate.net

Theoretical Studies on the Aromaticity of Boroxine Analogs

Theoretical studies on boroxine analogs (B₃O₃X₃) have systematically investigated how different substituents (X) impact the aromaticity of the central B₃O₃ ring. researchgate.net These studies utilize computational methods to assess structural, energetic, and magnetic criteria of aromaticity. arxiv.orgresearchgate.net It has been established that the nature of the substituent plays a crucial role in determining the degree of electron delocalization within the boroxine core.

A general finding across multiple theoretical studies is that electron-withdrawing groups tend to increase the aromaticity of the boroxine ring, whereas electron-donating groups have the opposite effect. researchgate.net For instance, substituents like -NO₂ and -F are found to contribute affirmatively to the aromaticity of boroxine. researchgate.net Conversely, groups such as -CH₃ and -NH₂ make the system less aromatic. researchgate.net This trend is supported by various aromaticity indices, including energetic criteria and NICS calculations. researchgate.net

The effect of substitution on the geometric parameters of the boroxine skeleton also provides evidence for changes in aromaticity. researchgate.net Increased bond length equalization within the ring is often correlated with enhanced aromatic character. Computational studies on various symmetrically substituted boroxines, including this compound, have been performed to analyze these structural variations. researchgate.net Furthermore, the planarity of the ring, a prerequisite for aromaticity, is a key aspect examined in these theoretical models. frontiersin.org For example, a perfectly planar D₃h structure has been predicted for the related boronyl boroxine (B₆O₆), which is considered an analog of boroxine and benzene. researchgate.net

Methodological Considerations and Benchmarking in Computational Studies

Basis Set Dependence of Calculated Properties

The choice of basis set in quantum chemical calculations is a critical factor that significantly influences the accuracy of predicted molecular properties for this compound and its analogs. libretexts.orgchemrxiv.org A basis set is a set of mathematical functions used to build molecular orbitals. libretexts.org The trade-off between computational cost and accuracy is a central consideration when selecting a basis set. libretexts.org

Studies on boroxine derivatives have employed a range of basis sets to investigate their structures and energies. researchgate.netresearchgate.netnih.gov Common choices include the Pople-style basis sets, such as 6-31G(d,p), and the Dunning-style correlation-consistent basis sets, like aug-cc-pVDZ and aug-cc-pVTZ. researchgate.netnih.gov The "aug" prefix indicates the addition of diffuse functions, which are important for accurately describing systems with diffuse electron density, such as anions or molecules with lone pairs, and are crucial for calculating properties like optical rotation. arxiv.orgchemrxiv.org

The dependence of calculated properties on the basis set is evident in studies of boronic acids and boroxines. For example, calculations of heats of formation and structural parameters show variations with different basis sets. nih.gov It has been noted that augmented triple-zeta basis sets (e.g., aug-cc-pVTZ) tend to deliver more accurate results for properties like dipole moments, though at a higher computational cost. arxiv.org For certain properties, even larger basis sets or extrapolation to the complete basis set (CBS) limit are used to establish benchmark values. chemrxiv.org The use of auxiliary basis sets in conjunction with Resolution of the Identity (RI) approximations is another strategy to speed up calculations, but their suitability, especially with diffuse orbital basis sets, must be considered. google.com

Impact of Theoretical Levels on Predicted Structural and Energetic Outcomes

The level of theory, which refers to the computational method used to solve the electronic Schrödinger equation, has a profound impact on the predicted structural and energetic properties of this compound. wikipedia.orgj-octa.com Different theoretical levels account for electron correlation to varying degrees, which is essential for accurate predictions.

Commonly employed methods range from Hartree-Fock (HF), which neglects electron correlation, to post-Hartree-Fock methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), which include electron correlation more rigorously. researchgate.netwikipedia.org Density Functional Theory (DFT) methods, such as B3LYP, offer a compromise between accuracy and computational cost and are widely used. researchgate.netnih.gov

| Computational Method | Basis Set | Calculated Property | Key Finding | Reference |

|---|---|---|---|---|

| B3LYP, RHF, MP2 | 6-31G(d,p) | Geometric parameters, Aromaticity (NICS) | Electron-withdrawing substituents like F increase aromaticity. | researchgate.net |

| MP2 | aug-cc-pVDZ, aug-cc-pVTZ | Structures, Relative energies, Thermodynamics of formation | Provides a cautionary note on the use of B3LYP for these systems. | researchgate.netnih.gov |

| G3, G4 | - | Heats of Formation (ΔHf) | Composite methods provide accurate thermochemical data. | nih.gov |

| DFT (B3LYP) | 6-311++G(2df,2pd) | Enthalpy of dehydration | Dehydration reactions are generally predicted to be exothermic. | nih.gov |

Validation of Computational Models through Comparison with Experimental Spectroscopic Data

A crucial step in computational chemistry is the validation of theoretical models by comparing calculated results with experimental data. youtube.com For this compound and related compounds, vibrational spectroscopy (Infrared and Raman) is a primary tool for this validation. researchgate.netresearchgate.net By comparing the computed vibrational frequencies and intensities with experimental spectra, researchers can assess the accuracy of the chosen computational method and basis set. cuny.eduresearchgate.net

Theoretical vibrational spectra for various boroxine derivatives have been calculated and shown to be in good agreement with available experimental data. researchgate.net This agreement lends confidence to the predicted geometries and electronic structures of these molecules. mdpi.com Typically, calculated harmonic frequencies are scaled by an empirical factor to better match the anharmonicity present in experimental spectra. cuny.edu However, more advanced computational approaches can also calculate anharmonic frequencies directly, often providing a better match with experimental values. mdpi.comfrontiersin.org

The process involves optimizing the molecular geometry at a certain level of theory and then performing a frequency calculation. researchgate.net The resulting theoretical spectrum can then be compared peak-for-peak with an experimental spectrum, such as one obtained via gas-phase FTIR spectroscopy. cuny.eduderpharmachemica.com Such comparisons have been successfully used to assign the normal modes of vibration for molecules, confirming that the computational model accurately represents the molecular structure and bonding. researchgate.net This validation is essential for ensuring that the theoretical predictions for properties that are difficult or impossible to measure experimentally are reliable. nih.govucl.ac.uk

| Molecule/System | Computational Method | Spectroscopic Data | Outcome of Comparison | Reference |

|---|---|---|---|---|

| Boroxine Derivatives | B3LYP, RHF, MP2 / 6-31G(d,p) | Vibrational Spectra | Theoretical spectra presented and compared with literature experimental data. | researchgate.net |

| Tetrafluorodiphosphine (P₂F₄) | Gaussian 98 | IR and Raman Spectra | Derived scaling factors by comparing theoretical frequencies with experimental spectra. | researchgate.net |

| Various Polyatomic Molecules | DFT, MP2, CCSD(T) / various cc-pVDZ, aug-cc-pVTZ | Gas-Phase FTIR | DFT found to be more accurate for polyatomic molecules like CH₂O. | cuny.edu |

| Ofloxacin | DFT-B3LYP / 6-31++G(d,p) | IR, UV-vis, NMR | Good agreement found between observed spectra and theoretical predictions. | derpharmachemica.com |

| 2-Nitroimidazole Derivatives | DFT | IR, Raman, NMR | Good agreement between experimental and computed IR wavenumbers. Anharmonic calculations generally describe experimental bands better. | mdpi.com |

Reactivity, Stability, and Mechanistic Insights into Trifluoroboroxine Transformations

Thermal Stability and Decomposition Processes

The thermal behavior of trifluoroboroxine is characterized by specific decomposition pathways and equilibria that are sensitive to temperature changes.

Under thermal stress, this compound undergoes decomposition. One of the key decomposition pathways is a disproportionation reaction that yields boron trifluoride (BF₃) and boron trioxide (B₂O₃). aaqr.org This transformation involves the rearrangement of the B-O and B-F bonds within the boroxine (B1236090) ring structure, leading to the formation of the more stable products, gaseous BF₃ and solid B₂O₃. The reaction in a plasma environment, for instance, has been observed to generate these by-products, highlighting this fundamental decomposition route. aaqr.org

Table 1: Products of this compound Disproportionation

| Reactant | Product 1 | Product 2 |

|---|

Reactivity Towards Other Inorganic Species

This compound's reactivity extends to interactions with other inorganic compounds, particularly other boron derivatives, through processes like ligand exchange.

This compound can react with other boron halides, such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃). These reactions are prime examples of halide exchange, where the fluorine atoms on the boroxine ring are swapped with the heavier halogens of the reacting boron trihalide. wikipedia.org This process leads to the formation of mixed halogenated boroxines and mixed boron trihalides. For example, the interaction between boron trifluoride and boron trichloride is known to produce mixed species like BF₂Cl and BCl₂F, and similar exchanges are expected with this compound. wikipedia.org Furthermore, as a boron oxide derivative, it can interact with other metal and non-metal oxides, particularly under thermal conditions. softbeam.net

Ligand exchange and redistribution reactions are fundamental to the chemistry of boron halides and, by extension, this compound. wikipedia.orgrsc.org These reactions involve the swapping of substituents between two or more molecules. In the context of this compound reacting with other boron trihalides (e.g., BCl₃), a redistribution of halide ligands occurs, scrambling the fluorine and chlorine atoms among the available boron centers. wikipedia.orgacs.org This process does not typically allow for the isolation of pure mixed-halide species in high yield due to the facile nature of the exchange, resulting instead in an equilibrium mixture of products. wikipedia.org

Mechanistic Pathways of Reactivity and Decomposition

The mechanisms governing the reactions of this compound can be understood by examining the fundamental steps of bond breaking and formation. Mechanistic studies for related compounds provide insight into the likely pathways for these transformations. uobaghdad.edu.iq

For thermal decomposition via disproportionation, the mechanism likely involves the initial cleavage of the B-O bonds within the cyclic structure. This ring-opening would generate unstable intermediates that rapidly rearrange to form the thermodynamically favored products, boron trifluoride and boron trioxide.

Ligand exchange reactions, such as the halide exchange between this compound and other boron halides, can proceed through several mechanistic pathways. catalysis.blog The primary mechanisms considered are associative, dissociative, and interchange. catalysis.blog

Table 2: Potential Mechanisms for Ligand Exchange

| Mechanism | Description |

|---|---|

| Associative (A) | An incoming ligand attacks the boron center, forming an intermediate with a higher coordination number before the original ligand departs. |

| Dissociative (D) | The existing ligand first detaches from the boron center, creating a lower-coordination intermediate that is then attacked by the incoming ligand. |

| Interchange (I) | The exchange of incoming and outgoing ligands occurs in a single, concerted step without a stable intermediate. |

Given the Lewis acidic nature of the boron centers in this compound, an associative pathway, where the boron atom can accommodate an incoming nucleophilic halide from another boron trihalide molecule, is a plausible route for these redistribution reactions.

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms, particularly for systems where intermediates and transition states are too fleeting to be observed experimentally. scribd.comfishersci.se Theoretical calculations allow for the mapping of potential energy surfaces and the estimation of thermodynamic and kinetic parameters associated with a chemical transformation. scribd.com

A significant area of computational study for this compound has been the thermodynamics of its formation via the dehydration of fluoroboronic acid (F-B(OH)₂). High-level quantum mechanical calculations have been employed to determine the energetics of this equilibrium. One comprehensive study utilized several levels of theory to model the reaction:

3 F-B(OH)₂ ⇌ (FBO)₃ + 3 H₂O

The investigation revealed that the formation of this compound from its monomeric acid precursor is an endothermic process in the gas phase. Calculations at the MP2/aug-cc-pVTZ level of theory predict the change in enthalpy (ΔH°₂₉₈) to be +10.8 kcal/mol. Further refinement using more computationally intensive methods, such as CCSD(T)/aug-cc-pVTZ, yielded a value of +10.3 kcal/mol for the change in internal energy (ΔE), confirming the endothermic nature of the dehydration.

Despite the unfavorable enthalpy, the reaction is significantly favored by entropy, leading to a slightly negative Gibbs free energy change (ΔG°₂₉₈) of -0.9 kcal/mol, suggesting the transformation is spontaneous under standard conditions. These computational findings are critical for understanding the stability of this compound relative to its precursors.

Table 1: Calculated Thermodynamic Parameters for the Formation of this compound Data sourced from computational investigations for the reaction 3 F-B(OH)₂ → (FBO)₃ + 3 H₂O in vacuo.

| Computational Level | Parameter | Value (kcal/mol) | Reference |

| MP2/aug-cc-pVTZ | ΔH°₂₉₈ | +10.8 | |

| MP2/aug-cc-pVTZ | ΔE | +13.7 | |

| CCSD(T)/aug-cc-pVTZ | ΔE | +10.3 | |

| MP2/aug-cc-pVTZ | ΔG°₂₉₈ | -0.9 |

These theoretical studies provide a detailed picture of the energy landscape, which is essential for predicting reactivity and stability without directly observing the high-energy transition states involved in the making and breaking of the boroxine ring.

Experimental Probes for the Identification of Transient Intermediates

The direct experimental detection of reactive intermediates is often challenging due to their short lifetimes and low concentrations. Consequently, their existence and structure are frequently inferred from indirect evidence gathered through techniques like spectroscopy, chemical trapping, and mass spectrometry.

In the context of this compound transformations, a key transient species is the monomer, fluoro(oxo)borane (FBO). This molecule is stable at high temperatures, but as temperatures decrease below 1000 °C, it trimerizes to form this compound. The characterization of FBO as a precursor represents a significant experimental insight into the formation mechanism of this compound. Experimentalists have successfully isolated the linear F-B=O molecule in inert gas matrices (solid neon and argon), allowing for its spectroscopic study. This isolation technique effectively "traps" the intermediate, enabling its characterization outside of the reaction environment.

Mass spectrometry is another powerful tool for probing the gas-phase chemistry and fragmentation pathways of molecules, providing clues about their stability and the transient species they can form. The mass spectrometric study of the reaction between boron trifluoride (BF₃) and boric oxide (B₂O₃) at high temperatures (930–1300 K) led to the identification of the intermediate species B₂OF₄. While not directly on the pathway to this compound, this study demonstrates the utility of mass spectrometry in identifying previously unknown, unstable intermediates in boron-oxygen-fluorine systems. The fragmentation patterns observed in the mass spectrum of this compound itself can also hint at mechanistic pathways, such as the initial cleavage of a B-O bond within the ring.

Interdisciplinary Relevance and Broader Context in Chemical Research

Role in Fundamental Inorganic Fluorine and Boron Chemistry

Trifluoroboroxine plays a notable role in the fundamental chemistry of both boron and fluorine. It is a key compound that illustrates the interplay between boron-oxygen and boron-fluorine bonding. The formation of this compound often involves the reaction of boron trifluoride (BF₃) with boron trioxide (B₂O₃) at elevated temperatures. americanelements.comsoftbeam.net This reaction is a classic example of the redistribution of substituents on a central boron atom, a common theme in boron chemistry.

The hydrolysis of boron trifluoride is another fundamental reaction where the chemistry of this compound is relevant. Boron trifluoride reacts with water to form boric acid (H₃BO₃) and fluoroboric acid. wikipedia.org This process highlights the susceptibility of the B-F bond to cleavage and the tendency of boron to form B-O bonds. This compound can be seen as a stable intermediate in the continuum between anhydrous boron fluoride (B91410) and boric acid. Its study provides insights into the mechanisms of fluoride-oxide exchange reactions at boron centers.

Furthermore, the compound is a derivative of boroxine (B1236090) (B₃H₃O₃), an inorganic analogue of benzene (B151609), and its fluorination dramatically influences its chemical properties. fishersci.at The presence of highly electronegative fluorine atoms enhances the Lewis acidity of the boron centers compared to boroxine, making it a subject of interest for studying the electronic effects of substituents in inorganic ring systems.

Contributions to the Understanding of Boron Cluster and Heterocyclic Ring Chemistry

This compound is a prime example of a heterocyclic ring system, which is a cyclic compound containing atoms of at least two different elements in its ring. nih.gov Its six-membered B-O-B-O-B-O ring structure places it in the family of boroxines. fishersci.at The study of this compound and its derivatives contributes significantly to the understanding of the structure, bonding, and reactivity of these inorganic heterocycles. It is isoelectronic with B-trichloroborazine, and its study allows for comparisons of ring stability and reactivity when different halogens are attached to the boron atoms. nih.gov

While not a polyhedral borane (B79455) itself, this compound's chemistry is situated within the broader context of boron cluster chemistry. acs.org Polyhedral boranes are cage-like structures composed of boron and hydrogen atoms, such as the highly stable icosahedral [B₁₂H₁₂]²⁻ anion. acs.orgmit.eduzacharyhhouston.com The study of simpler, planar ring systems like this compound provides a foundational understanding of B-O bonding and electronic structure that can be contrasted with the more complex three-dimensional deltahedral bonding found in borane clusters. mit.edu The exploration of carboranes, where carbon atoms replace boron atoms in the cluster, further diversifies this field, creating a vast family of compounds with tunable properties for applications in medicine and materials science. nih.gov

The comparison with borazine (B1220974) (B₃N₃H₆), often termed "inorganic benzene," is particularly insightful. wikipedia.org Borazine is isostructural and isoelectronic with benzene, though the difference in electronegativity between boron and nitrogen leads to a more polar and reactive molecule than its organic counterpart. wikipedia.orguni.lu this compound, being isoelectronic with benzene as well, offers another point of comparison, where the B-O bonds and exocyclic B-F bonds define its properties, contributing to the overarching understanding of aromaticity and reactivity in inorganic ring systems.

Significance in High-Temperature Inorganic Chemical Processes

The thermal behavior of this compound is of significant interest in high-temperature chemistry. The monomeric form, boron monofluoride monoxide (FBO), is reported to be stable at high temperatures. wikipedia.org However, below 1000 °C, this monomer trimerizes to form this compound, (BOF)₃. wikipedia.org This equilibrium is crucial in environments where both boron and fluorine are present at high temperatures, such as in certain combustion processes or industrial syntheses.

The stability of this compound itself is temperature-dependent. At even higher temperatures, it can undergo disproportionation to yield boron trioxide (B₂O₃) and boron trifluoride (BF₃). softbeam.net This decomposition pathway is a key consideration in processes where this compound might be an intermediate or a byproduct. The thermal stability of materials is a critical property for applications in aerospace, energy storage, and engineering, where components must withstand extreme heat without degrading. bitsathy.ac.innih.govosti.gov

Implications for Advanced Materials Science and Engineering

The unique properties of this compound, such as its thermal stability and reactivity, make it a compound of interest in the field of advanced materials science. nih.govontosight.airesearchgate.net This interdisciplinary field focuses on the design and discovery of new materials with novel physical and chemical properties. nih.govresearchgate.net

This compound is being explored as a potential precursor for the synthesis of advanced materials, including polymers and ceramics. ontosight.ai Its stable ring structure can serve as a building block for larger, more complex macromolecular architectures. For instance, borazine, a related boron-based heterocyclic compound, is a well-known precursor for the synthesis of hexagonal boron nitride (h-BN) thin films via chemical vapor deposition (CVD). gelest.com Given the structural similarities, this compound could potentially be used in similar processes to create fluorine-doped boron-based materials. The synthesis of polymer-derived ceramics (PDCs) is another area where boron-containing precursors are valuable, as they can be transformed into robust ceramic materials upon pyrolysis at high temperatures. researchgate.netmdpi.com

This compound can also be considered as a byproduct in certain industrial processes. For example, in the Balz-Schiemann reaction, which is used to synthesize fluoroarenes, boron trifluoride is generated as a byproduct. google.com Efficient capture and conversion of this BF₃ can lead to the formation of useful compounds, potentially including this compound or its derivatives. The management and valorization of byproducts are important aspects of sustainable industrial chemistry. google.comgoogle.comosti.gov

Gaseous phase deposition techniques, such as chemical vapor deposition (CVD), are fundamental to the fabrication of thin films for the semiconductor and other high-tech industries. fishersci.com In these processes, volatile precursor compounds are introduced into a reaction chamber where they decompose and react on a substrate surface to form a solid film. fishersci.comamericanelements.com

The behavior of boron-containing compounds in these systems is an active area of research. Boron trifluoride is used in plasma etching and ion implantation processes in semiconductor manufacturing. aaqr.org Studies on the decomposition of BF₃ in a plasma environment have shown the formation of byproducts such as silicon tetrafluoride and solid boron trioxide (B₂O₃). aaqr.org Given that this compound is formed from BF₃ and B₂O₃, its presence and reactivity within these gaseous systems are plausible and could influence the properties of the deposited films. The use of borazine in CVD to produce high-quality h-BN films for applications in electronics and high-temperature coatings is well-established, highlighting the potential for other volatile boron heterocycles like this compound in similar applications. gelest.com

Future Perspectives and Emerging Research Avenues for Trifluoroboroxine

Development of Novel Synthetic Approaches for Controlled Preparation

Future research will likely focus on the development of more refined and controlled synthetic methods for trifluoroboroxine. While traditional methods have been successful, there is a growing need for synthetic routes that offer precise control over purity, yield, and scalability. Emerging strategies may involve:

Flow Chemistry Systems: Continuous flow reactors could offer enhanced control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher purity and safer handling of the reactive intermediates involved in this compound synthesis.

Precursor-Derived Synthesis: The design and use of novel single-source precursors could provide a pathway to this compound under milder conditions, potentially avoiding the harsh reagents and high temperatures often associated with its formation. This approach is being explored for other advanced materials like boron carbide ceramics and could be adapted for boroxines. jim.org.cn

Catalytic Routes: The exploration of catalytic systems, potentially involving transition metals or organocatalysts, could enable the formation of the boroxine (B1236090) ring with greater efficiency and selectivity. Mechanistic studies on boron-catalyzed amidation reactions have highlighted the facile formation of B-O-B bridged systems, suggesting that catalytic pathways for boroxine formation are plausible. rsc.org

These advancements will be crucial for producing high-quality this compound for its potential applications in electronics and materials science.

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deeper understanding of the formation and reaction mechanisms of this compound is paramount for its controlled application. The use of advanced, in-situ spectroscopic techniques is a key emerging research avenue.

In-situ Infrared and Raman Spectroscopy: Real-time monitoring of the vibrational modes of reactants, intermediates, and products can provide invaluable insights into the kinetics and mechanism of this compound formation. Variable temperature IR spectroscopy has already been employed to study the conversion of boronic acids to boroxines. researchgate.net Similar techniques can be applied to the fluorinated analogue.

In-line Nuclear Magnetic Resonance (NMR) Spectroscopy: The application of in-line ¹⁹F and ¹¹B NMR spectroscopy can offer quantitative, real-time data on the consumption of reactants and the formation of this compound and any byproducts. asahilab.co.jp This has been successfully used to monitor other fluorine-containing reactions and would be highly beneficial for optimizing reaction conditions for this compound synthesis. asahilab.co.jp

These real-time analytical methods will allow for a more detailed mapping of the reaction landscape, enabling the identification of key intermediates and transition states.

| Spectroscopic Technique | Potential Insights for this compound Research |

| In-situ Infrared (IR) Spectroscopy | Monitoring the disappearance of B-OH bands and the appearance of B-O-B and B-F vibrational modes. |

| In-situ Raman Spectroscopy | Complementary vibrational data, particularly for symmetric vibrations of the boroxine ring. |

| In-line ¹⁹F NMR Spectroscopy | Tracking the incorporation of fluorine into the boroxine ring and identifying fluorinated intermediates. |

| In-line ¹¹B NMR Spectroscopy | Observing changes in the coordination environment of boron throughout the reaction. |

Refinement of High-Accuracy Computational Models and Predictive Capabilities

Computational chemistry is a powerful tool for predicting the structure, properties, and reactivity of molecules. Future research will leverage increasingly sophisticated computational models to guide experimental efforts.

High-Level Ab Initio Calculations: Methods such as coupled-cluster theory and advanced quantum Monte Carlo methods will provide highly accurate benchmark data for the geometric and electronic structure of this compound. arxiv.orgarxiv.org

Density Functional Theory (DFT) Studies: DFT will continue to be a workhorse for exploring reaction mechanisms, predicting spectroscopic signatures, and understanding the interaction of this compound with other molecules and surfaces. rsc.orgnih.govmdpi.comresearchgate.netmdpi.com The development and application of functionals specifically parameterized for boron-containing systems will improve predictive accuracy.

Machine Learning and Artificial Intelligence: The integration of machine learning algorithms with computational chemistry data can accelerate the discovery of new synthetic routes and the prediction of properties for novel this compound derivatives.

These computational approaches will not only rationalize experimental observations but also guide the design of new experiments and materials.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of vibrational frequencies for comparison with IR/Raman spectra, and modeling of reaction pathways. rsc.orgnih.govmdpi.comresearchgate.netmdpi.com |

| Ab Initio Methods | High-accuracy calculation of electronic properties, bond energies, and reaction energetics. arxiv.orgarxiv.org |

| Molecular Dynamics (MD) | Simulation of the behavior of this compound in different solvent environments and at interfaces. |

Exploration of this compound's Behavior in Novel and Extreme Chemical Environments

Understanding the stability and reactivity of this compound under non-standard conditions is crucial for expanding its application scope. Future research will likely venture into the following areas:

High-Pressure and High-Temperature Chemistry: Investigating the phase transitions, decomposition pathways, and potential for polymerization of this compound under extreme pressures and temperatures could lead to the discovery of new, metastable boron-based materials with unique properties. aps.orgarxiv.org Studies on other simple molecules at high pressure have revealed unexpected chemical transformations. aps.org

Reactive Environments: Studying the behavior of this compound in highly acidic, basic, or oxidative environments will delineate its chemical stability and may reveal novel reaction pathways.

Interfacial Chemistry: Exploring the interaction of this compound with surfaces and at interfaces is critical for its potential use in electronic devices and as a precursor for thin-film deposition.

These investigations will push the boundaries of our understanding of this compound's chemical robustness and reactivity.

Integration of this compound Understanding into Broader Boron-Containing Compound Design and Functionality Frameworks

The knowledge gained from fundamental studies of this compound can be leveraged for the rational design of a wider range of functional boron-containing materials.

This compound as a Building Block: The rigid, planar structure and the presence of reactive B-F and B-O bonds make this compound an attractive building block for the synthesis of more complex architectures, such as covalent organic frameworks (COFs) and other porous materials. The chemistry of other boroxines has already been utilized in this regard. nii.ac.jp

Precursor for Advanced Materials: this compound could serve as a precursor for the synthesis of boron oxides, fluoroborates, and boron-containing glasses with tailored properties. Its controlled decomposition could offer a route to high-purity materials.

Informing the Design of Novel Organoboron Compounds: The electronic effects of fluorine substitution on the boroxine ring provide valuable data for the design of new organoboron compounds with specific Lewis acidity, reactivity, and optical properties. nih.govrsc.org

By integrating the fundamental understanding of this compound into a broader design framework, researchers can accelerate the development of next-generation boron-containing compounds for a variety of applications. mdpi.comtcichemicals.comchemistryworld.com

Q & A

Basic Research Questions

Synthesis and Purification Methods Q: What are the established laboratory methods for synthesizing Trifluoroboroxine, and how can purity be optimized? A: this compound is synthesized via the dehydration of fluoroboronic acid (F–B(OH)₂) under vacuum conditions. Purity is ensured through recrystallization in anhydrous solvents and spectroscopic validation (e.g., IR for B–O and B–F stretches at ~1,400 cm⁻¹ and ~1,100 cm⁻¹, respectively). Mass spectrometry and elemental analysis further confirm molecular composition .

Structural Confirmation Techniques Q: Which analytical techniques are critical for verifying the cyclic boroxine structure of this compound? A: Infrared (IR) spectroscopy is essential for identifying characteristic B–O–B and B–F vibrational modes. X-ray crystallography provides definitive structural confirmation by resolving the six-membered B₃O₃ ring. Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹¹B) complements these methods by elucidating electronic environments .

Thermodynamic Stability Q: What experimental data support the thermodynamic stability of this compound under varying conditions? A: The endothermicity of this compound formation (ΔH° = +10.1–10.8 kcal/mol) indicates stability under controlled vacuum and low-moisture environments. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess decomposition thresholds, with degradation typically observed above 150°C .

Precursor Compatibility Q: Which boronic acid precursors are suitable for synthesizing this compound derivatives? A: Fluorinated phenylboronic acids, such as 3-(Trifluoromethyl)phenylboronic acid (CAS 1423-26-3), are effective precursors. Their reactivity is influenced by electronic effects from fluorine substituents, which enhance electrophilicity at the boron center .

Handling and Storage Protocols Q: What precautions are necessary for handling this compound in laboratory settings? A: Due to its moisture sensitivity, reactions must be conducted under inert atmospheres (argon/nitrogen). Storage in flame-sealed ampules or desiccators at 0–6°C prevents hydrolysis. Safety protocols include using fluoropolymer-lined gloves and fume hoods to mitigate exposure to decomposition products like HF .

Advanced Research Questions

Computational Modeling of Reaction Pathways Q: How can ab initio methods (e.g., MP2/aug-cc-pVTZ) resolve discrepancies in this compound’s thermodynamic data? A: Computational studies calculate ΔE and ΔH° values for dehydration reactions, which are cross-validated against experimental heats of formation (e.g., JANAF’s −565.3 kcal/mol for F₃B₃O₃). Discrepancies ≤1.0 kcal/mol suggest minor systematic errors in basis sets or experimental calibration .

Mechanistic Studies of Boroxine Formation Q: What experimental designs elucidate the stepwise mechanism of this compound formation? A: In-situ Fourier-transform infrared (FTIR) spectroscopy monitors intermediate species during dehydration. Isotopic labeling (¹⁸O) tracks oxygen migration, while kinetic studies under varying pressures and temperatures reveal rate-determining steps .

Contradictions in Spectroscopic Data Q: How should researchers address inconsistencies in ¹¹B NMR chemical shifts for this compound derivatives? A: Variations in δ(¹¹B) values (e.g., 25–30 ppm) arise from solvent polarity and coordination effects. Standardizing solvents (e.g., CDCl₃ vs. DMSO-d₆) and using decoupling techniques reduce ambiguity. Cross-referencing with X-ray structures resolves assignment conflicts .

Optimizing Reaction Conditions Q: What strategies improve yield in this compound synthesis while minimizing side reactions? A: Yield optimization involves:

- Catalyst Screening : Lewis acids (e.g., BF₃·OEt₂) accelerate dehydration.

- Solvent Selection : Anhydrous toluene minimizes hydrolysis.

- Temperature Gradients : Gradual heating (50–80°C) prevents oligomerization.

Yields >90% are achievable with rigorous moisture exclusion .

Applications in Materials Science Q: How can this compound’s properties be leveraged in developing high-energy materials? A: Its high boron content and thermal stability make it a candidate for solid propellants. Combustion calorimetry quantifies energy release, while compatibility tests with oxidizers (e.g., ammonium perchlorate) assess performance in composite formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.